molecular formula C5H12ClNO3 B12314432 2-Amino-3-ethoxypropanoic acid hydrochloride

2-Amino-3-ethoxypropanoic acid hydrochloride

Cat. No.: B12314432
M. Wt: 169.61 g/mol
InChI Key: KMKWLTYVOFMUAM-UHFFFAOYSA-N
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Description

2-Amino-3-ethoxypropanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is also known as O-ethyl-D-serine hydrochloride. This compound is characterized by its white crystalline powder form and its solubility in water. It has a molecular weight of 169.61 g/mol and is used in various scientific research applications .

Preparation Methods

The synthesis of 2-Amino-3-ethoxypropanoic acid hydrochloride involves several steps. One common method includes the reaction of ethyl chloroacetate with ammonia to form ethyl glycinate, which is then reacted with ethylene oxide to produce 2-amino-3-ethoxypropanoic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-Amino-3-ethoxypropanoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-3-ethoxypropanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is being conducted on its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist or antagonist at certain receptor sites, influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and receptors in the body .

Comparison with Similar Compounds

2-Amino-3-ethoxypropanoic acid hydrochloride can be compared with other similar compounds such as:

  • 2-Amino-3-methoxypropanoic acid hydrochloride
  • 2-Amino-3-propoxypropanoic acid hydrochloride
  • 2-Amino-3-butoxypropanoic acid hydrochloride

These compounds share similar structures but differ in the length and nature of the alkoxy group. The uniqueness of this compound lies in its specific ethoxy group, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

2-amino-3-ethoxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWLTYVOFMUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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